N-(3,4-difluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
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Description
N-(3,4-difluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C20H19F2N5O2S and its molecular weight is 431.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antitumor Activity
Compounds with similar structures have been synthesized and shown potent antitumor activity against a panel of human tumor cell lines. For instance, derivatives of annelated thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine exhibited strong antiproliferative activity up to nanomolar concentrations in vitro. The most active compounds demonstrated low toxicity and high potency in vivo, highlighting their potential as anticancer agents (Lauria et al., 2013).
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of these compounds. For example, novel syntheses have led to compounds that displayed promising biological activity against both gram-positive and gram-negative bacteria, as well as fungal strains, suggesting their use as potential antimicrobial agents (El Azab & Abdel-Hafez, 2015).
Potential Therapeutic Uses
Antiasthma Agents
Research into the development of triazolo[1,5-c]pyrimidines as mediator release inhibitors for the treatment of asthma has shown that specific derivatives can significantly inhibit histamine release, a key factor in asthma pathophysiology. These findings suggest a potential therapeutic application in asthma management (Medwid et al., 1990).
Tubulin Inhibition Mechanism
The unique mechanism of tubulin inhibition by certain triazolopyrimidines, which promote tubulin polymerization in vitro without binding competitively with paclitaxel, underscores their potential as anticancer agents. These compounds are capable of overcoming resistance attributed to multidrug resistance transporter proteins, indicating their broad spectrum of anticancer activity (Zhang et al., 2007).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2S/c1-11(2)10-26-19(29)18-15(7-8-30-18)27-16(24-25-20(26)27)5-6-17(28)23-12-3-4-13(21)14(22)9-12/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGXJHYXVJTASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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